molecular formula C22H20N4OS B2680410 N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide CAS No. 391947-05-0

N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide

Cat. No. B2680410
CAS RN: 391947-05-0
M. Wt: 388.49
InChI Key: ZDSBKMIWEKYTOO-UHFFFAOYSA-N
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Description

“N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various strategies . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide”, is characterized by the presence of a 1,2,4-triazole ring . The IR absorption spectra of these compounds are characterized by the presence of signals for C=O groups .


Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines due to having N–C–S linkage in the skeleton .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are characterized by their IR absorption spectra and 1H-NMR spectrum . The molecular formula of “N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide” is C22H20N4OS.

Mechanism of Action

1,2,4-Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes .

Safety and Hazards

The safety of 1,2,4-triazole derivatives has been evaluated on various cell lines . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-2-28-22-25-24-20(26(22)17-11-4-3-5-12-17)15-23-21(27)19-14-8-10-16-9-6-7-13-18(16)19/h3-14H,2,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSBKMIWEKYTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide

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